4-(Piperidin-1-yl)butan-2-one
Overview
Description
4-(Piperidin-1-yl)butan-2-one is an organic compound with the molecular formula C9H17NO. It is a ketone derivative that features a piperidine ring attached to a butanone backbone. This compound is of interest due to its versatile applications in various fields, including medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
4-(Piperidin-1-yl)butan-2-one is a derivative of piperidine, an essential heterocyclic system used in the production of drugs . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to changes that result in their therapeutic effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative activity by inhibiting tubulin polymerization .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways, leading to their wide range of therapeutic effects .
Result of Action
Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Piperidin-1-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-2-one with piperidine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-chlorobutan-2-one in an appropriate solvent such as ethanol.
- Add piperidine to the solution.
- Heat the mixture to reflux for several hours.
- After completion, cool the reaction mixture and extract the product using a suitable organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 4-(Piperidin-1-yl)butanoic acid.
Reduction: 4-(Piperidin-1-yl)butan-2-ol.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Piperidin-1-yl)butan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyridine: Similar structure but with a pyridine ring instead of a butanone backbone.
4-(Piperidin-1-yl)butanoic acid: An oxidized form of 4-(Piperidin-1-yl)butan-2-one.
4-(Piperidin-1-yl)butan-2-ol: A reduced form of this compound.
Uniqueness
This compound is unique due to its ketone functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-piperidin-1-ylbutan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKZPGQVBNOLON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16635-03-3 | |
Record name | 4-(piperidin-1-yl)butan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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